

An In-depth Technical Guide to Thiaisatoic Anhydride: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

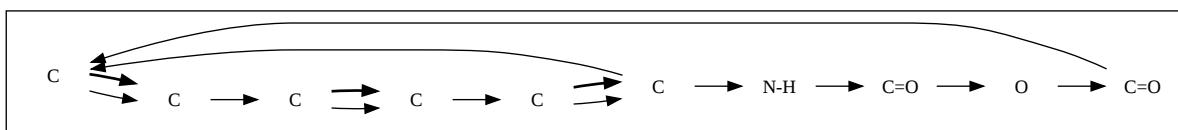
Compound of Interest

Compound Name: *1H-thieno[3,2-d][1,3]oxazine-2,4-dione*

Cat. No.: B1223657

[Get Quote](#)

Foreword


Thiaisatoic anhydride, a heterocyclic compound of significant interest, serves as a versatile building block in synthetic organic chemistry, particularly in the realm of drug discovery and materials science. Its unique reactivity, stemming from the strained anhydride ring system, makes it a valuable precursor for a diverse array of nitrogen-containing heterocyclic structures. This guide provides a comprehensive overview of the core physical and chemical properties of thiaisatoic anhydride, offering field-proven insights and detailed experimental considerations for researchers, scientists, and drug development professionals. The content herein is structured to deliver not just data, but a causal understanding of the compound's behavior, ensuring both technical accuracy and practical utility.

Molecular Structure and Identification

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its molecular structure. Thiaisatoic anhydride is systematically named *1H-3,1-benzoxazine-2,4-dione*.^[1] The presence of both an anhydride and a carbamate functionality within a fused bicyclic system imparts a high degree of reactivity.

- IUPAC Name: *1H-3,1-benzoxazine-2,4-dione*^[1]

- Synonyms: Isatoic anhydride, N-Carboxyanthranilic anhydride[1]
- CAS Number: 118-48-9[1]
- Molecular Formula: C₈H₅NO₃[1]
- Molecular Weight: 163.13 g/mol [1]

[Click to download full resolution via product page](#)

Caption: Chemical structure of Thiaisatoic Anhydride.

Physical and Spectroscopic Properties

The physical and spectroscopic data of a compound are critical for its identification, purity assessment, and prediction of its behavior in various solvents and reaction conditions.

Physical Properties

Thiaisatoic anhydride is typically a stable, crystalline solid under standard laboratory conditions. [1] Its solubility profile is a key consideration for its use in synthesis.

Property	Value	Source
Appearance	Tan solid, grey powder, or crystals.	[1]
Melting Point	243 °C (with decomposition)	[1]
Solubility	Miscible in hot alcohol and acetone. Insoluble in ether, benzene, and chloroform. Reacts with water.	[1] [2]
Odor	Odorless	[3]

Note: The term "miscible in water" found in some sources is misleading, as thiaisatoic anhydride readily reacts with water (hydrolyzes), rather than simply dissolving.[\[1\]](#)[\[2\]](#)

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and functional groups. The data presented below are typical values for anhydrides and related structures.

Spectroscopic Method	Characteristic Peaks/Signals	Interpretation
Infrared (IR)	~1820 cm^{-1} and ~1750 cm^{-1}	Two distinct C=O stretching frequencies characteristic of an anhydride.[4]
^1H NMR	~7.0-8.5 ppm	Signals corresponding to the aromatic protons on the benzene ring.
^{13}C NMR	~160-180 ppm	Resonances for the two carbonyl carbons, typically with low intensity.
Mass Spectrometry	M^+ peak at $\text{m/z} = 163$	Molecular ion peak corresponding to the molecular weight.

Chemical Properties and Reactivity

The synthetic utility of thiaisatoic anhydride is dictated by its chemical reactivity, which is dominated by the susceptibility of the anhydride linkage to nucleophilic attack.

Nucleophilic Acyl Substitution

Like other acid anhydrides, thiaisatoic anhydride readily undergoes nucleophilic acyl substitution.[5][6] The reaction is initiated by the attack of a nucleophile on one of the carbonyl carbons. This is followed by the collapse of the tetrahedral intermediate and expulsion of a carboxylate leaving group. This reactivity makes it an excellent precursor for a variety of functionalized anthranilic acid derivatives.

Key reactions include:

- Hydrolysis: Reacts with water to form N-carboxyanthranilic acid, which is unstable and readily decarboxylates to anthranilic acid.
- Alcoholysis: Reaction with alcohols yields the corresponding anthranilate esters.

- Aminolysis: Reaction with primary or secondary amines affords the corresponding anthranilamides.

[Click to download full resolution via product page](#)

Caption: General mechanism of nucleophilic acyl substitution.

Thermal Stability and Handling

Thiaisatoic anhydride exhibits moderate thermal stability, decomposing at its melting point of 243 °C.^[1] It is sensitive to moisture and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.^{[7][8]} It is incompatible with strong acids, strong bases, and strong oxidizing agents.^[7]

Applications in Drug Discovery and Chemical Synthesis

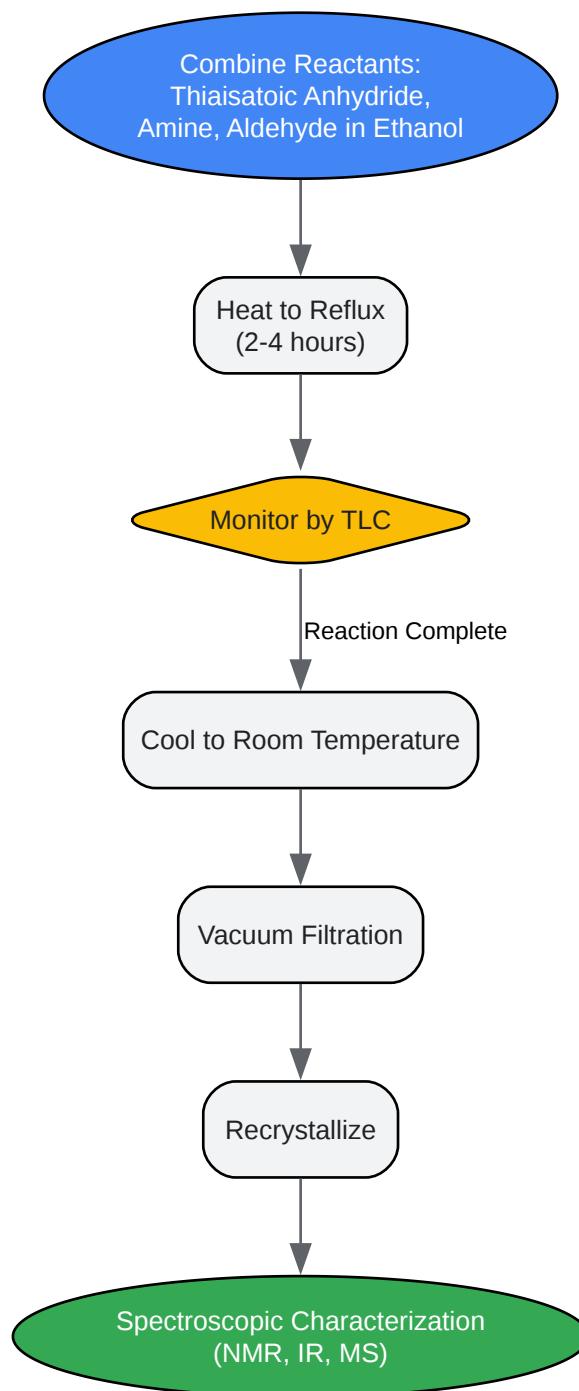
The primary application of thiaisatoic anhydride in a research and development setting is as a versatile starting material for the synthesis of various heterocyclic compounds, many of which possess significant pharmacological activity.^[9]

- Quinazolinones: It is a key precursor for the synthesis of quinazolin-4-ones and related fused heterocyclic systems, which are known to exhibit a wide range of biological activities including antibacterial, antifungal, and antitumor effects.^[9]
- Benzodiazepines: It can be used in the synthesis of benzodiazepine scaffolds, which are central to many anxiolytic and anticonvulsant drugs.
- Prodrug Synthesis: The anhydride functionality can be used to create prodrugs of carboxylic acid-containing drugs, potentially improving their pharmacokinetic profiles.^{[10][11]}

Experimental Protocol: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

This protocol describes a representative one-pot synthesis of a 2,3-dihydroquinazolin-4(1H)-one derivative, illustrating the utility of thiaisatoic anhydride. This self-validating system proceeds via an initial aminolysis followed by an intramolecular cyclization.

Objective: To synthesize a 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one via a three-component reaction involving thiaisatoic anhydride, an amine, and an aldehyde.


Materials:

- Thiaisatoic anhydride (1.0 eq)
- Primary amine (e.g., aniline) (1.0 eq)
- Aldehyde (e.g., benzaldehyde) (1.0 eq)
- Solvent (e.g., Ethanol)
- Catalyst (optional, e.g., a catalytic amount of acetic acid)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and a condenser, add thiaisatoic anhydride (1.0 eq), the primary amine (1.0 eq), the aldehyde (1.0 eq), and ethanol.
- **Initiation:** Begin stirring the mixture at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction.
- **Heating:** Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
- Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2,3-dihydroquinazolin-4(1H)-one.
- Characterization: Confirm the structure and purity of the final product using spectroscopic methods (NMR, IR, Mass Spec) and melting point analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of quinazolinone derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling thiaisatoic anhydride.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]
- Handling: Use only under a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing.[7]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8] It is air and moisture sensitive.[7]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[8]
 - Eye Contact: Rinse cautiously with water for several minutes.[8]
 - Inhalation: Remove person to fresh air.[8]
 - Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[8]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

Conclusion

Thiaisatoic anhydride is a cornerstone reagent for the synthesis of a multitude of heterocyclic compounds with broad applications in medicinal chemistry and materials science. Its well-defined physical properties, coupled with its predictable and versatile reactivity through nucleophilic acyl substitution, make it an invaluable tool for the modern synthetic chemist. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for its safe and effective utilization in a research and development environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Thiaisatoic Anhydride: Properties, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1223657#physical-and-chemical-properties-of-thiaisatoic-anhydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com